2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a bromine atom, a morpholine sulfonyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable pyridine derivative, followed by the introduction of the morpholine sulfonyl group through nucleophilic substitution. The final step involves the formation of the carboxamide group via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and bromine groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
- 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide may offer unique properties such as higher binding affinity, better solubility, or enhanced stability. These characteristics make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-15-10-12(4-5-18-15)16(21)19-13-2-1-3-14(11-13)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVELMJSASJQJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.